

CAS number for Methyl 5-methylthiazole-2-carboxylate

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| Compound of Interest | |
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| Compound Name: | Methyl 5-methylthiazole-2-carboxylate |
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An In-depth Technical Guide to **Methyl 5-methylthiazole-2-carboxylate**

CAS Number: 79247-98-6

This technical guide provides a comprehensive overview of **Methyl 5-methylthiazole-2-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on experimental data and methodologies.

Compound Identification and Properties

Methyl 5-methylthiazole-2-carboxylate is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.

Table 1: Physicochemical Properties of **Methyl 5-methylthiazole-2-carboxylate**

| Property | Value | Source |
|---------------------|---|---|
| CAS Number | 79247-98-6 | |
| Molecular Formula | C ₆ H ₇ NO ₂ S | |
| Molecular Weight | 157.19 g/mol | [1] [2] |
| IUPAC Name | methyl 5-methyl-1,3-thiazole-2-carboxylate | |
| Synonyms | Methyl 5-methyl-2-thiazolecarboxylate | [3] |
| Physical Form | Liquid | |
| Purity | ≥98% | |
| Storage Temperature | Ambient Storage | |
| InChI | 1S/C6H7NO2S/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 | |
| InChI Key | RYIXYFPZODBRMO-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1=NSC(C)=C1 | |
| Polar Surface Area | 67.4 Å ² | [2] |
| XLogP3 | 1.5 | [2] |

Table 2: Safety Information

| Identifier | Description |
|---------------------|--|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2] |
| Precautionary Codes | P260, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501 |

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles can be achieved through various methods, most notably the Hantzsch thiazole synthesis. This involves the condensation of an α -haloketone with a thioamide. For **methyl 5-methylthiazole-2-carboxylate** and its isomers, esterification of the corresponding carboxylic acid is also a common route.

Experimental Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized one-pot method adapted from the synthesis of related ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which is a common strategy for building the thiazole ring.[\[4\]](#)[\[5\]](#)

Objective: To synthesize a methylthiazole carboxylate derivative via a one-pot reaction.

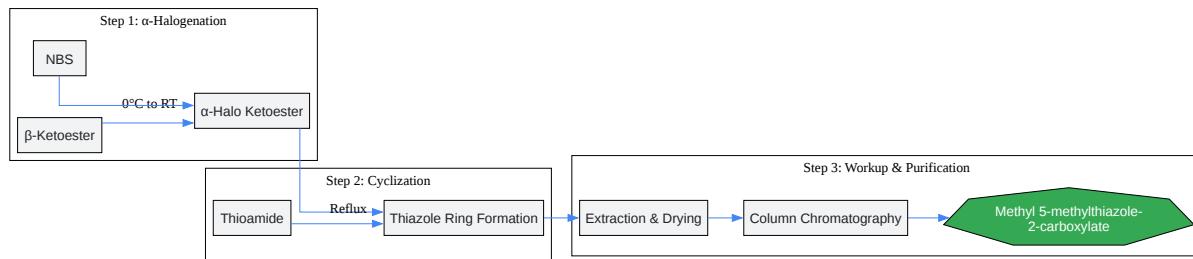
Materials:

- Ethyl acetoacetate (or methyl acetoacetate)
- N-Bromosuccinimide (NBS)
- Thiourea (or a corresponding thioamide)
- Solvent (e.g., Tetrahydrofuran (THF) and water mixture)

- Methanol (for esterification if starting from the acid)
- Acid or base catalyst as required

Procedure:

- A solution of the β -ketoester (e.g., ethyl acetoacetate, 1.0 eq) is prepared in a suitable solvent system (e.g., a mixture of THF and water).
- The solution is cooled to 0°C in an ice bath.
- N-Bromosuccinimide (NBS) (1.2 eq) is added portion-wise to the cooled solution.
- The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC).^[4]
- Once the starting material is consumed, the thioamide (e.g., thiourea, 1.0 eq) is added to the mixture.
- The reaction is then heated to reflux (approx. 80°C) for 2-3 hours to facilitate the cyclization and formation of the thiazole ring.^[4]
- After cooling, the product is isolated. This may involve basification with ammonia, followed by extraction with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final thiazole carboxylate.



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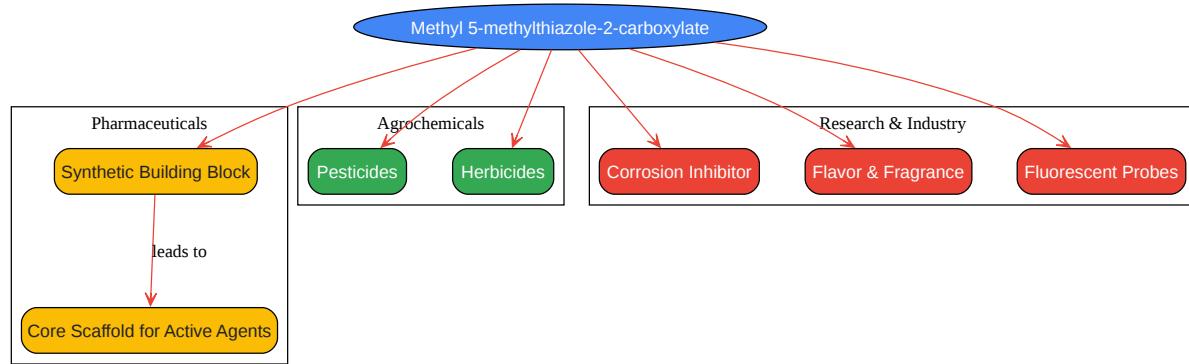
Caption: General workflow for the Hantzsch synthesis of thiazole carboxylates.

Applications and Biological Relevance

Thiazole-containing compounds are of significant interest in medicinal chemistry and materials science. While specific data on **Methyl 5-methylthiazole-2-carboxylate** is limited, the applications of its structural analogs are well-documented.

- **Pharmaceutical Intermediates:** Thiazole derivatives are crucial building blocks for synthesizing more complex, biologically active molecules.^[6] They form the core of various drugs with antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties.^[1] ^[4]
- **Agrochemicals:** These compounds are used in the formulation of pesticides and herbicides, contributing to crop protection.^[6]
- **Materials Science:** They find use as corrosion inhibitors for metals.^[1]

- Flavor and Fragrance: The unique sensory properties of some thiazole derivatives make them useful in the food and cosmetics industries.[6]
- Biochemical Research: Methyl 2-methylthiazole-5-carboxylate, a close isomer, has been studied as a protein stabilizing agent, a fluorescent probe in imaging, and as an inhibitor of enzymes like xanthine oxidase.[1]



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Caption: Key application areas for thiazole carboxylate derivatives.

Spectroscopic and Analytical Data

Characterization of thiazole derivatives typically involves a combination of spectroscopic techniques. The following table presents expected data based on analyses of closely related structures.

Table 3: Exemplary Analytical Data for a Methylthiazole Derivative[7]

| Analysis Type | Data Interpretation |
|--------------------|---|
| ¹ H NMR | Signals expected for the methyl group on the thiazole ring (~2.3 ppm), the methyl ester group (~3.8 ppm), and the proton on the thiazole ring. |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester group, C=N stretching of the thiazole ring, and C-H stretching. |
| Mass Spectrometry | The molecular ion peak (M ⁺) corresponding to the compound's molecular weight (157.19 for C ₆ H ₇ NO ₂ S) would be expected. |
| Elemental Analysis | The calculated percentages of C, H, N, and S should match the experimental values. For C ₆ H ₇ NO ₂ S: C, 45.85%; H, 4.49%; N, 8.91%; S, 20.40%. |

This guide provides a foundational understanding of **Methyl 5-methylthiazole-2-carboxylate** for scientific and research applications. Further investigation into its specific biological activities and reaction kinetics is warranted to fully explore its potential.

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